

Physicochemical properties of Diethyl (2,4-difluorophenyl)propanedioate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Diethyl (2,4-difluorophenyl)propanedioate

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In-Depth Technical Guide to Diethyl (2,4-difluorophenyl)propanedioate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl (2,4-difluorophenyl)propanedioate, a fluorinated derivative of diethyl malonate, is a compound of significant interest in medicinal chemistry and drug discovery. Its structural features, particularly the presence of the 2,4-difluorophenyl group, can impart unique physicochemical and biological properties, making it a valuable building block in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physicochemical properties, a detailed experimental protocol for a representative synthesis, and a conceptual workflow for its preparation.

Physicochemical Properties

Currently, specific experimentally determined physicochemical data for **Diethyl (2,4-difluorophenyl)propanedioate** is limited in publicly available literature. However, based on its chemical structure and data from related compounds, the following properties can be identified.

Property	Value	Source
CAS Number	137186-30-2	[1]
Molecular Formula	C ₁₃ H ₁₄ F ₂ O ₄	[1]
Molecular Weight	272.24 g/mol	[2]
Melting Point	Data not available	
Boiling Point	Data not available	
Density	Data not available	
Solubility	Data not available	

Further experimental determination of these properties is crucial for the comprehensive characterization of this compound.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **Diethyl (2,4-difluorophenyl)propanedioate** is not readily available in peer-reviewed literature, a general and widely applicable method for the synthesis of aryl-substituted diethyl malonates can be adapted. The following protocol is a representative example based on nucleophilic aromatic substitution.

Synthesis of **Diethyl (2,4-difluorophenyl)propanedioate**

This procedure outlines the arylation of diethyl malonate with 1-bromo-2,4-difluorobenzene.

Materials:

- Diethyl malonate
- 1-bromo-2,4-difluorobenzene
- Sodium hydride (NaH) as a 60% dispersion in mineral oil
- Anhydrous N,N-Dimethylformamide (DMF)

- Anhydrous diethyl ether
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Saturated aqueous sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Argon or Nitrogen gas for inert atmosphere

Equipment:

- Three-necked round-bottom flask
- Dropping funnel
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Ice bath
- Separatory funnel
- Rotary evaporator
- Standard glassware for extraction and filtration

Procedure:

- **Reaction Setup:** A three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel is assembled and flame-dried under a stream of inert gas (argon or nitrogen).
- **Base Addition:** The flask is allowed to cool to room temperature under the inert atmosphere. Sodium hydride (1.1 equivalents) is carefully weighed and transferred to the flask. Anhydrous DMF is then added via cannula to create a suspension.

- **Formation of Malonate Enolate:** The suspension is cooled to 0 °C using an ice bath. Diethyl malonate (1.0 equivalent) is dissolved in a small amount of anhydrous DMF and added dropwise to the stirred NaH suspension via the dropping funnel over a period of 30 minutes. The mixture is stirred at 0 °C for an additional 30 minutes, during which hydrogen gas will evolve.
- **Arylation:** A solution of 1-bromo-2,4-difluorobenzene (1.0 equivalent) in anhydrous DMF is added dropwise to the reaction mixture at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 80-100 °C. The reaction progress is monitored by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature and then quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is transferred to a separatory funnel and extracted three times with diethyl ether.
- **Purification:** The combined organic layers are washed with water and then with brine. The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- **Final Purification:** The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure **Diethyl (2,4-difluorophenyl)propanedioate**.

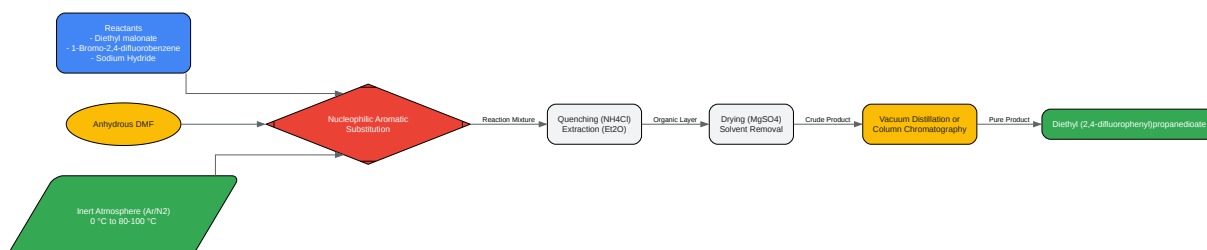
Safety Precautions: Sodium hydride is a flammable solid and reacts violently with water. All manipulations should be carried out under an inert atmosphere and away from moisture.

Organic solvents are flammable and should be handled in a well-ventilated fume hood.

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.

Logical Workflow and Visualization

As no specific signaling pathways involving **Diethyl (2,4-difluorophenyl)propanedioate** have been identified in the current literature, a diagram illustrating the general synthesis workflow is provided below. This serves as a logical representation of the experimental protocol.



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General Synthesis Workflow for **Diethyl (2,4-difluorophenyl)propanedioate**.

Conclusion

Diethyl (2,4-difluorophenyl)propanedioate represents a potentially valuable scaffold for the development of new chemical entities in the pharmaceutical and agrochemical industries. While detailed experimental data on its physicochemical properties are yet to be fully elucidated, established synthetic methodologies for related compounds provide a clear path for its preparation and further investigation. The protocols and workflows outlined in this guide are intended to serve as a foundational resource for researchers embarking on the synthesis and study of this and similar fluorinated malonate derivatives. Further research into its biological activities is warranted to uncover its full potential in various applications.

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- To cite this document: BenchChem. [Physicochemical properties of Diethyl (2,4-difluorophenyl)propanedioate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b147868#physicochemical-properties-of-diethyl-2-4-difluorophenyl-propanedioate]

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